(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
Overview
Description
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a bromobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromobenzyl moiety.
Scientific Research Applications
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.
(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate: Contains a fluorine atom instead of bromine.
(S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromobenzyl group in (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZAGNHGKVPQM-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122349 | |
Record name | Carbamic acid, N-[(3S)-1-[(4-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-27-2 | |
Record name | Carbamic acid, N-[(3S)-1-[(4-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-[(4-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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